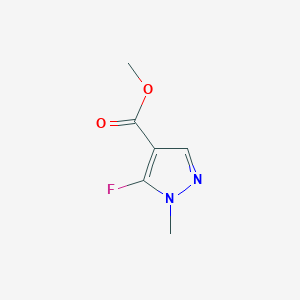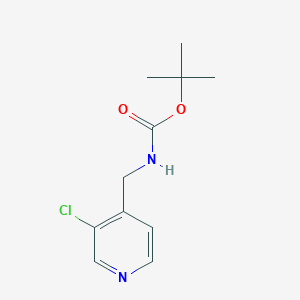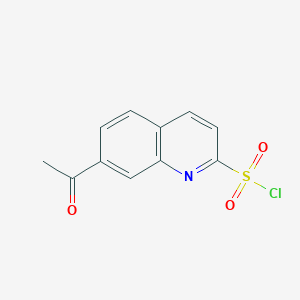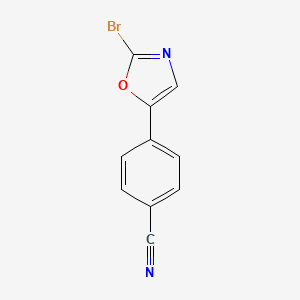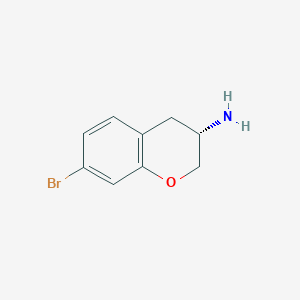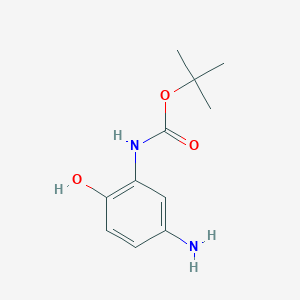
tert-Butyl (5-amino-2-hydroxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-amino-2-hydroxyphenyl)carbamate: is a chemical compound with the molecular formula C11H16N2O3. It is a derivative of carbamic acid and is often used in organic synthesis and various chemical reactions. This compound is known for its stability and versatility in forming various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-amino-2-hydroxyphenyl)carbamate typically involves the reaction of 5-amino-2-hydroxybenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (5-amino-2-hydroxyphenyl)carbamate can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates and phenols.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (5-amino-2-hydroxyphenyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-amino-2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the formation of covalent bonds with the target molecules, leading to changes in their activity or function .
Comparación Con Compuestos Similares
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl carbamate
Comparison:
- tert-Butyl (5-amino-2-hydroxyphenyl)carbamate is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which allows for diverse chemical reactions and applications.
- tert-Butyl (4-hydroxyphenyl)carbamate lacks the amino group, limiting its reactivity in certain reactions.
- tert-Butyl (2-aminoethyl)carbamate has a different substitution pattern, affecting its chemical behavior and applications.
- tert-Butyl carbamate is a simpler compound with fewer functional groups, making it less versatile in chemical synthesis .
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-6-7(12)4-5-9(8)14/h4-6,14H,12H2,1-3H3,(H,13,15) |
Clave InChI |
MVATUZWTXIGUOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


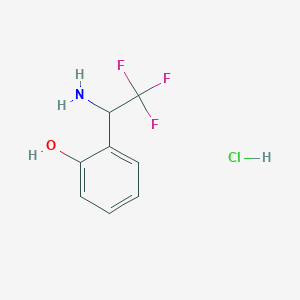
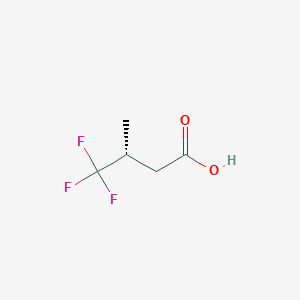
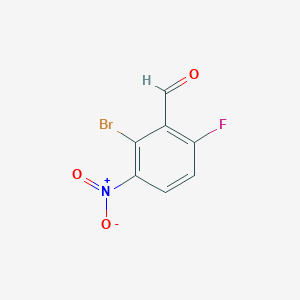
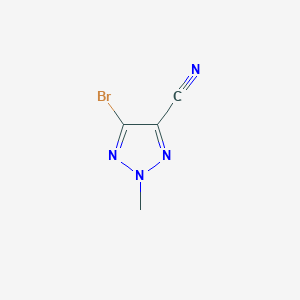
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)

![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)
